Cas no 872-85-5 (pyridine-4-carbaldehyde)

Pyridine-4-carbaldehyde is a versatile intermediate offering excellent reactivity towards nucleophilic addition reactions, facilitated by its aldehydic group and pyridinic ring. Its stability under acidic conditions enables efficient synthesis of diverse pharmaceuticals and agrochemicals, making it an attractive building block in organic chemistry.
pyridine-4-carbaldehyde structure
pyridine-4-carbaldehyde structure
商品名:pyridine-4-carbaldehyde
CAS番号:872-85-5
MF:C6H5NO
メガワット:107.110001325607
MDL:MFCD00006425
CID:40122
PubChem ID:13389

pyridine-4-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 4-Pyridinecarboxaldehyde
    • 4-FORMYLPYRIDINE
    • ISONICOTINALDEHYDE
    • ISONICOTINEALDEHYDE
    • PYRIDINE-4-ALDEHYDE
    • PYRIDINE-4-CARBALDEHYDE
    • PYRIDINE-4-CARBOXALDEHYDE
    • TIMTEC-BB SBB004357
    • 4-Formylpyrdine
    • 4-Pyridinealdehyde
    • Isonicotinic aldehyde
    • p-Pyridinealdehyde
    • Pyridine-4-aldehylde
    • Pyridine-3-carboxyaldehyde
    • 4-Pyridine carboxadehyde
    • 4-Pyridinecarboxalde
    • 4-pyridinecarbonaldehyde
    • 4-pyridine-carboxaldehyde
    • 4-pyridinecarboxyaldehyde
    • 4-Pyridylaldehyde
    • Pyridin-4-al
    • pyridin-4-yl-carboxaldehyde
    • pyridine-4-monocarboxaldehyde
    • p-Formylpyridine
    • 4-Pyridinecarbaldehyde
    • BGUWFUQJCDRPTL-UHFFFAOYSA-N
    • (4-Pyridinecarboxaldehyde)
    • 4-picolinaldehyde
    • NSC8953
    • 4-Formyl-pyridine
    • gamma-Formylpyridine
    • piridine-4-aldehyde
    • pyridine 4
    • pyridine 4-aldehyde
    • zlchem 250
    • 4-pyrid
    • Isonicotinaldehyde (8CI)
    • 4-Pyridylcarboxyaldehyde
    • NSC 8953
    • p-Pyridylaldehyde
    • Pyridin-4-carboxaldehyde
    • Pyridin-4-ylcarboxaldehyde
    • γ-Formylpyridine
    • DTXSID1061237
    • I3-Formylpyridine
    • 4-pyrdinecarboxaldehyde
    • Q-101279
    • 4formylpyridine
    • SCHEMBL4027783
    • A-Formylpyridine
    • CS-D1135
    • 4-pyridine carboxaldehyde
    • pyridine 4-carboxaldehyde
    • 4-pyridine carbaldehyde
    • SCHEMBL28473
    • 4Pyridinealdehyde
    • 4-pyridincarboxaldehyde
    • pPyridinealdehyde
    • AS-30155
    • 4-pyridinecaboxaldehyde
    • pyridine4-carboxaldehyde
    • Q23636732
    • Pyridine4carbaldehyde
    • UNII-P577557492
    • 4-pyridylformaldehyde
    • AB00754
    • DTXCID3048574
    • AI3-33232
    • P577557492
    • pyridine-4carboxaldehyde
    • 4-pyridine-formaldehyde
    • 4-Pyridinecarboxaldehyde, 97%
    • DB-031936
    • pyridine, 4-formyl-
    • EN300-18111
    • CHEMBL2251606
    • 4 -pyridinecarboxaldehyde
    • EINECS 212-832-3
    • NSC-8953
    • pyridin-4-carbaldehyde
    • pyridine 4-carbaldehyde
    • carbonyl-1,4-dihydropyridine
    • 4-pyridine carboaldehyde
    • EC 212-832-3
    • F1294-0084
    • BBL025920
    • pyridine4-carbaldehyde
    • AKOS000119727
    • 4pyridylaldehyde
    • MFCD00006425
    • STL281177
    • NS00003365
    • AC-2103
    • PYRIDIN-4-ALDEHYDE
    • 872-85-5
    • 4-pyridinecarbox-aldehyde
    • Pyridine4carboxaldehyde
    • Z57161993
    • 4-pyridinecarboaldehyde
    • I0143
    • pyridine-4 carbaldehyde
    • Pyridine-4-ylcarboxaldehyde
    • 4-Pyridinecarboxaldehyde ,98%
    • Isonicotinaldehyde (4-Pyridinecarboxaldehyde)
    • 4-Pyridinecarboxaldehyde,Isonicotinaldehyde
    • pyridine-4-carbaldehyde
    • MDL: MFCD00006425
    • インチ: 1S/C6H5NO/c8-5-6-1-3-7-4-2-6/h1-5H
    • InChIKey: BGUWFUQJCDRPTL-UHFFFAOYSA-N
    • ほほえんだ: O=CC1C=CN=CC=1
    • BRN: 105342

計算された属性

  • せいみつぶんしりょう: 107.037114g/mol
  • ひょうめんでんか: 0
  • XLogP3: 0.4
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 107.037114g/mol
  • 単一同位体質量: 107.037114g/mol
  • 水素結合トポロジー分子極性表面積: 30Ų
  • 重原子数: 8
  • 複雑さ: 76.6
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • Henrys Law Constant: 1.77e-07 atm-m3/mole
  • 色と性状: Liquid
  • 密度みつど: 1.137 g/mL at 20 °C(lit.)
  • ゆうかいてん: -4--2 ºC
  • ふってん: 187°C(lit.)
  • フラッシュポイント: 華氏温度:179.6°f< br / >摂氏度:82°C< br / >
  • 屈折率: n20/D 1.544(lit.)
  • PH値: 7-8 (H2O, 20℃)(saturated aqueous solution)
  • ようかいど: 20g/l
  • すいようせい: 20 g/L (20 ºC)
  • PSA: 29.96000
  • LogP: 0.89410
  • 酸性度係数(pKa): 12.05(at 30℃)
  • かんど: Air Sensitive
  • ようかいせい: 水とエーテルに可溶であり、水溶性は20 g/l(20°C)である。

pyridine-4-carbaldehyde セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:UN 1989
  • WGKドイツ:1
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36
  • 福カードFコード:8-10-23
  • RTECS番号:NR9400000
  • 危険物標識: C Xi
  • 包装グループ:III
  • TSCA:Yes
  • ちょぞうじょうけん:2-8°C
  • 包装等級:III
  • リスク用語:R10; R36/37/38
  • セキュリティ用語:3.2
  • 危険レベル:3

pyridine-4-carbaldehyde 税関データ

  • 税関コード:2933399010
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

pyridine-4-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-18111-100.0g
pyridine-4-carbaldehyde
872-85-5 93%
100.0g
$115.0 2023-07-08
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H88808-100g
pyridine-4-carbaldehyde
872-85-5 96%
100g
¥385.00 2022-09-13
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY001350-25g
4-Pyridinecarboxaldehyde
872-85-5 ≥96%
25g
¥58.0 2023-09-15
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY001350-50g
Tetrahydrofuran-3-carbonyl Chloride
872-85-5 ≥96%
50g
¥110.0 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
A10656-100g
4-Pyridinecarboxaldehyde
872-85-5 97%
100g
¥1384.00 2023-09-15
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08379-25g
pyridine-4-carbaldehyde
872-85-5 97%
25g
¥102 2023-09-15
AstaTech
20088-25/G
PYRIDINE-4-CARBALDEHYDE
872-85-5 95%
25g
$19 2023-09-18
AN HUI ZE SHENG Technology Co., Ltd.
C13184-100gr
4-Pyridinecarboxaldehyde
872-85-5 98%
100gr
¥2126.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
P991455-500g
4-Pyridinecarboxaldehyde
872-85-5
500g
¥3720.00 2023-09-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P019A-100g
pyridine-4-carbaldehyde
872-85-5 98%
100g
¥467.0 2022-09-13

pyridine-4-carbaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Water Catalysts: Carbon Solvents: Dimethyl sulfoxide ;  8 h, 60 °C
リファレンス
Metal-free nitrogen -doped carbon nanosheets: a catalyst for the direct synthesis of imines under mild conditions
Wang, Kaizhi; et al, Green Chemistry, 2019, 21(9), 2448-2461

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole ,  9-Azabicyclo[3.3.1]non-9-yloxy ,  Copper, bromo(4′-methoxy[2,2′-bipyridin]-4-ol-κN1,κN1′)- (supported on TentaGel resin) Solvents: Acetonitrile ;  5 min, rt
リファレンス
Bipyridine copper functionalized polymer resins as support materials for the aerobic oxidation of alcohols
Sand, Henning; et al, Polymer International, 2017, 66(3), 428-435

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Hexadecanaminium, N,N,N-trimethyl-, (PB-7-34-111′1′2)-oxodiperoxy(2-pyridineca… Solvents: Water ;  24 h, 50 °C
リファレンス
Controlled and Predictably Selective Oxidation of Activated and Unactivated C(sp3)-H Bonds Catalyzed by a Molybdenum-Based Metallomicellar Catalyst in Water
Thiruvengetam, Prabaharan; et al, Journal of Organic Chemistry, 2022, 87(6), 4061-4077

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Cuprous chloride Solvents: Dichloromethane
リファレンス
Regeneration of carbonyl compounds by oxidative cleavage of carbon-nitrogen double bonds with molecular oxygen in the presence of copper(I) chloride/kieselguhr as catalyst
Hashemi, Mohammed M.; et al, Synthetic Communications, 2001, 31(2), 295-299

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Oxygen ,  Cesium fluoride Solvents: Ethyl acetate ;  15 h, 25 °C
リファレンス
Transition-Metal-Free Oxidation of Benzylic C-H Bonds of Six-Membered N-Heteroaromatic Compounds
Gao, Xianying; et al, Journal of Organic Chemistry, 2019, 84(7), 4040-4049

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Silica ,  Water Solvents: Dichloromethane ;  2.2 h, rt
1.2 Reagents: Silica ,  Sulfuric acid ;  0.25 h, rt
リファレンス
1,3-Dibromo-5,5-dimethylhydantoin as an efficient and chemoselective agent for the regeneration of carbonyl compounds from semicarbazones and oximes
Khazaei, Ardeshir; et al, Organic Preparations and Procedures International, 2006, 38(5), 484-490

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Chromic acid (H2CrO4) (silica bound) Catalysts: Silica ;  5 min, rt
リファレンス
Microwave-assisted Chemoselective regeneration of carbonyl compounds from Oximes by silica chromate/WET SiO2 under solvent-free conditions
Zolfigol, Mohammad Ali; et al, Phosphorus, 2006, 181(11), 2453-2458

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Triphenylphosphine ,  Rhodium trichloride trihydrate Solvents: Dimethylacetamide ;  12 h, 10 bar, 90 °C
リファレンス
Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas
Liu, Zhenghui ; et al, Beilstein Journal of Organic Chemistry, 2020, 16, 645-656

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: 2142695-99-4 Solvents: Acetonitrile ;  20 h, 30 °C
リファレンス
Visible-light-responsive catalysis of a zinc-introduced lacunary disilicoicosatungstate for the deoxygenation of pyridine N-oxides
Jeong, Jinu; et al, New Journal of Chemistry, 2017, 41(22), 13226-13229

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane ,  Oxygen Catalysts: Iron chloride (FeCl3) Solvents: Ethanol ;  12 h, rt
リファレンス
Iron-catalyzed oxidative C-C(vinyl) σ-bond cleavage of allylarenes to aryl aldehydes at room temperature with ambient air
Liu, Binbin; et al, Chemical Communications (Cambridge, 2019, 55(33), 4817-4820

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium borohydride Catalysts: 2032417-67-5 Solvents: Dimethylformamide ;  15 min, 30 °C; 2 h, reflux
リファレンス
Silver-sulphur oxido-vanadium cluster: A newly born catalyst for direct reduction of aryl carboxylic acids to aldehydes via Mars and van Krevelen mechanism
Das, Biraj; et al, ChemistrySelect, 2016, 1(13), 3750-3756

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Aluminate(1-), hydro(2-methyl-2-propanolato)bis(2-methylpropyl)-, lithium (1:1),… Solvents: Toluene ;  0 °C
リファレンス
Application of Flow Chemistry to the Selective Reduction of Esters to Aldehydes
Munoz, Juan de M.; et al, European Journal of Organic Chemistry, 2012, 2012(2), 260-263

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Cupric chloride ,  Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran
リファレンス
Effect of metal ions in organic synthesis. XXXV. Aldehydes from acylhydrazines by reduction with sodium borohydride in the presence of cupric chloride
Attanasi, Orazio A.; et al, Organic Preparations and Procedures International, 1988, 20(4), 405-8

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium acetate ,  Triethylsilane Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Acetonitrile ;  16 h, 60 °C
リファレンス
Palladium-catalyzed reductive carbonylation of (hetero)aryl halides and triflates using cobalt carbonyl as CO source
Dogga, Bhushanarao; et al, European Journal of Organic Chemistry, 2021, 2021(2), 309-313

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Water ,  Oxygen Catalysts: Iron chloride (FeCl3) Solvents: Dimethyl sulfoxide ;  20 h, 1 atm, 110 °C
リファレンス
Iron-catalyzed aerobic oxidative cleavage of the C-C σ-bond using air as the oxidant: chemoselective synthesis of carbon chain-shortened aldehydes, ketones and 1,2-dicarbonyl compounds
Xing, Qi; et al, Chemical Communications (Cambridge, 2016, 52(3), 489-492

ごうせいかいろ 16

はんのうじょうけん
リファレンス
Arenecarbaldehydes: synthesis by reduction
Ditrich, K., Science of Synthesis, 2007, 25, 563-574

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Aluminate(1-), tris(N-hexyl-1-hexanaminato)hydro-, sodium, (T-4)- Solvents: Tetrahydrofuran
リファレンス
Conversion of aromatic nitriles to aldehydes by sodium tris(dialkylamino)aluminum hydrides
Cha, Jin Soon; et al, Organic Preparations and Procedures International, 1994, 26(5), 583-8

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Citric acid ,  Potassium chloride Solvents: Water
リファレンス
Electroorganic preparations. XI. Reduction of isonicotinic acid in acid solution
Lund, Henning, Acts Chem. Scand., 1963, 17(4), 972-8

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Silica ,  Water ,  Silicon tetrachloride Solvents: Hexane ;  0.17 h, reflux
リファレンス
Silica chloride/wet SiO2 as a novel heterogeneous system for deprotection of oximes, hydrazones, and semicarbazones
Shirini, F.; et al, Synthetic Communications, 2003, 33(11), 1839-1844

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Hydrochloric acid
リファレンス
Electroorganic preparations. XIII. Reduction of isonicotinic amide and related compounds
Lund, Henning, Acta Chemica Scandinavica, 1963, 17(8), 2325-40

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: [Hydroxy(tosyloxy)iodo]benzene Solvents: Dichloromethane ;  10 min, rt; 60 min, rt
リファレンス
[Hydroxy(tosyloxy)iodo]benzene-mediated regeneration of carbonyl compounds by cleavage of carbon nitrogen double bonds
Aneja, Deepak K.; et al, Comptes Rendus Chimie, 2014, 17(9), 881-889

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: 2-Iodoxybenzoic acid Catalysts: Ammonia Solvents: Chloroform ,  Water ;  60 min, rt
リファレンス
Selective oxidation of hydrazides using o-iodoxybenzoic acid to carboxylic acids, esters, and aldehydes
Takale, Balaram S.; et al, Chemistry Letters, 2010, 39(6), 546-547

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide ,  Cobalt chloride (CoCl2)
リファレンス
Oxidation of alcohols to carbonyl compounds via alkoxysulfonium ylides: the Moffat, Swern, and related oxidations
Tidwell, Thomas T., Organic Reactions (Hoboken, 1990, 39,

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Cesium, (tribromoplumbyl)- Solvents: 1,2-Dichloroethane ;  10.4 h, rt
リファレンス
Visible-Light Photocatalytic Highly Selective Oxidation of Alcohols into Carbonyl Compounds by CsPbBr3 Perovskite
Fan, Qiangwen ; et al, Journal of Organic Chemistry, 2023, 88(20), 14559-14570

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Molybdenum chloride oxide (MoCl2O2), (T-4)- Solvents: Toluene ;  rt → 120 °C; 48 h, 50 atm, 120 °C
リファレンス
Chemoselective hydrogenation of nitroarenes and deoxygenation of pyridine N-oxides with H2 catalyzed by MoO2Cl2
Reis, Patricia M.; et al, Tetrahedron Letters, 2009, 50(8), 949-952

ごうせいかいろ 26

はんのうじょうけん
リファレンス
Aliphatic and alicyclic aldehydes: synthesis by hydrolysis
Plietker, B., Science of Synthesis, 2007, 25, 151-197

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Silica (phosphorous trichloride reaction product) ,  Phosphorus trichloride (silica reaction product) Catalysts: Bromine Solvents: Acetonitrile ;  10 min, reflux
リファレンス
Silphos [PCl3-n(SiO2)n], a heterogeneous phosphine reagent mediated the conversion of oximes to nitriles and amides or carbonyl compounds
Iranpoor, Nasser; et al, Letters in Organic Chemistry, 2006, 3(4), 267-270

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Copper chloride dihydrate Solvents: Dimethyl sulfoxide ;  45 h, 100 °C
リファレンス
Copper-catalyzed selective oxygenation of methyl and benzyl substituents in pyridine with O2
Abe, Tsukasa; et al, Chemistry Letters, 2017, 46(3), 348-350

ごうせいかいろ 29

はんのうじょうけん
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Silica ,  Water Solvents: Dichloromethane ;  2.5 h, rt
1.2 Reagents: Silica ,  Sulfuric acid ;  0.25 h, rt
リファレンス
1,3-Dibromo-5,5-dimethylhydantoin as an efficient and chemoselective agent for the regeneration of carbonyl compounds from semicarbazones and oximes
Khazaei, Ardeshir; et al, Organic Preparations and Procedures International, 2006, 38(5), 484-490

ごうせいかいろ 30

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Gold (ZnO-supported) Solvents: Chloroform ;  24 h, rt
リファレンス
On/Off O2 Switchable Photocatalytic Oxidative and Protodecarboxylation of Carboxylic Acids
Bazyar, Zahra; et al, Journal of Organic Chemistry, 2019, 84(21), 13503-13515

pyridine-4-carbaldehyde Raw materials

pyridine-4-carbaldehyde Preparation Products

pyridine-4-carbaldehyde サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:872-85-5)pyridine-4-carbaldehyde
注文番号:A1204140
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 02:52
価格 ($):197.0
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:872-85-5)4-Pyridinecarboxaldehyde
注文番号:sfd5414
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:33
価格 ($):discuss personally

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